Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride
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Overview
Description
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family.
Mechanism of Action
In terms of safety, it has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . These statements correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, where an amine, formaldehyde, and a ketone are reacted to form the bicyclic structure. The reaction conditions often require a controlled temperature and pH to ensure the correct formation of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as crystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.2.2]nonane derivatives: These compounds share the bicyclic structure and nitrogen atom but differ in their functional groups and substituents.
2-Azabicyclo[3.2.2]nonane derivatives: These compounds have a similar bicyclic structure but with the nitrogen atom in a different position.
Uniqueness
Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-4-7-2-3-8(9)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNCVUZEYRULIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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